molecular formula C12H13NO3 B13748448 (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid

Cat. No.: B13748448
M. Wt: 219.24 g/mol
InChI Key: OWOTXDLABJAROB-BQYQJAHWSA-N
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Description

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes an acetamido group attached to a phenyl ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 4-acetamidophenylboronic acid with 2-methylacrylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, ketones, and substituted amides.

Scientific Research Applications

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the formation of pro-inflammatory molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of an acetamido group and a propenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important building block in organic synthesis and a promising candidate for medicinal and material science research.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-(4-acetamidophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-8(12(15)16)7-10-3-5-11(6-4-10)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b8-7+

InChI Key

OWOTXDLABJAROB-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)NC(=O)C)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)NC(=O)C)C(=O)O

Origin of Product

United States

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